(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C21H20FNO3S and its molecular weight is 385.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of novel compounds structurally related to the specified chemical. For instance, novel benzofuran-based 1,2,3-triazoles showed significant antimicrobial activity, highlighting the potential of benzofuran derivatives in developing new antimicrobial agents (Sunitha et al., 2017). Another study synthesized fluorine-containing pyrazoles and benzo[d]oxazoles, which exhibited promising antibacterial and antifungal activities (Gadakh et al., 2010).
Synthesis of Fluorinated Fluorophores
Research on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution revealed that fluorination can enhance photostability and improve spectroscopic properties of fluorophores (Woydziak et al., 2012). This process provides scalable access to fluorinated analogs of various derivatives, potentially applicable in creating novel fluorophores related to the specified compound.
Antitumor Activity
Several compounds structurally akin to "(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone" have shown distinct antitumor activities. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester were synthesized and identified as potent anti-tumor agents, indicating the therapeutic potential of benzofuran derivatives in cancer treatment (Hayakawa et al., 2004).
Theoretical Studies and Molecular Docking
Theoretical and docking studies of novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have provided insights into their structural characteristics and potential biological activities. These studies aid in understanding the antibacterial activity and could inform the development of new drugs based on similar structures (Shahana & Yardily, 2020).
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQAYYLQUMZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.